Bacterial Pyroglutamyl Peptidase Substrate Recognition: Pyr-Asn-Gly vs. TRH
A bacterial pyroglutamyl peptidase was shown to cleave pyroglutamyl residues from Pyr-Asn-Gly, whereas TRH (pGlu-His-Pro-NH₂) exhibited differential susceptibility to the same enzyme preparation [1]. The enzyme's specificity accommodates Asn at the P1' position, unlike mammalian pyroglutamyl peptidase II which is strictly selective for His at this position.
| Evidence Dimension | Substrate susceptibility to bacterial pyroglutamyl peptidase cleavage |
|---|---|
| Target Compound Data | Pyr-Asn-Gly cleaved (qualitative positive) |
| Comparator Or Baseline | TRH (pGlu-His-Pro-NH₂) also cleaved; neurotensin and bradykinin-potentiator B also cleaved |
| Quantified Difference | Both compounds serve as substrates; kinetic parameters (Km, kcat) not reported in the source |
| Conditions | Bacterial enzyme preparation in vitro |
Why This Matters
This establishes pGlu-Asn-Gly as a validated substrate for characterizing pyroglutamyl peptidase activity in bacterial systems, enabling researchers to study enzyme specificity across divergent substrate sequences.
- [1] Szewczuk A, Kwiatkowska J. Pyrrolidonyl peptidase in bacteria: the enzyme from Bacillus subtilis. Eur J Biochem. 1970;15(1):87-91. View Source
